Cas no 1261768-06-2 (2-Iodobenzo[d]thiazol-4-ol)
2-Iodobenzo[d]thiazol-4-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Iodobenzo[d]thiazol-4-ol
- 2-iodo-4-hydroxybenzothiazole
- FCH1374416
- AX8265747
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- Inchi: 1S/C7H4INOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H
- InChI Key: WDWRPEHSVILXGD-UHFFFAOYSA-N
- SMILES: IC1=NC2C(=CC=CC=2S1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Topological Polar Surface Area: 61.4
2-Iodobenzo[d]thiazol-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A051000278-1g |
2-Iodo-4-hydroxybenzothiazole |
1261768-06-2 | 98% | 1g |
897.58 USD | 2021-06-01 | |
| Alichem | A051000278-5g |
2-Iodo-4-hydroxybenzothiazole |
1261768-06-2 | 98% | 5g |
2,552.40 USD | 2021-06-01 | |
| Chemenu | CM491566-1g |
2-Iodobenzo[d]thiazol-4-ol |
1261768-06-2 | 97% | 1g |
$*** | 2023-04-03 |
2-Iodobenzo[d]thiazol-4-ol Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-Iodobenzo[d]thiazol-4-ol
Recent Advances in the Study of 2-Iodobenzo[d]thiazol-4-ol (CAS: 1261768-06-2) in Chemical Biology and Pharmaceutical Research
The compound 2-Iodobenzo[d]thiazol-4-ol (CAS: 1261768-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a benzo[d]thiazole core with an iodine substituent at the 2-position and a hydroxyl group at the 4-position, serves as a versatile scaffold for the development of novel bioactive molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the design of enzyme inhibitors, antimicrobial agents, and anticancer drugs.
One of the key areas of investigation has been the role of 2-Iodobenzo[d]thiazol-4-ol as a precursor in the synthesis of more complex bioactive molecules. Researchers have leveraged its reactive iodine moiety for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to generate diverse libraries of derivatives. These derivatives have been screened against various biological targets, revealing promising activity against bacterial pathogens and cancer cell lines. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives exhibited potent inhibitory effects against Mycobacterium tuberculosis, with minimal cytotoxicity to human cells.
In addition to its antimicrobial potential, 2-Iodobenzo[d]thiazol-4-ol has been investigated for its role in modulating enzymatic activity. Recent findings suggest that it can act as a selective inhibitor of protein kinases involved in inflammatory pathways. A study in Bioorganic & Medicinal Chemistry Letters highlighted its ability to disrupt the phosphorylation cascade of key kinases, thereby reducing inflammation in preclinical models. This discovery opens new avenues for the development of anti-inflammatory therapeutics with improved specificity and reduced side effects.
Another noteworthy application of 2-Iodobenzo[d]thiazol-4-ol lies in its use as a fluorescent probe for bioimaging. The compound's inherent fluorescence properties, combined with its ability to bind specific cellular targets, make it a valuable tool for visualizing biological processes in real-time. A 2024 publication in Chemical Communications detailed its use in tracking the intracellular distribution of reactive oxygen species (ROS), providing insights into oxidative stress-related diseases such as neurodegenerative disorders and cancer.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of 2-Iodobenzo[d]thiazol-4-ol-based compounds. Issues such as poor solubility and metabolic instability have been reported in some studies, necessitating further structural modifications. Researchers are actively exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations. For example, a recent preprint on ChemRxiv described the encapsulation of 2-Iodobenzo[d]thiazol-4-ol derivatives in polymeric nanoparticles, significantly enhancing their bioavailability and therapeutic efficacy in vivo.
In conclusion, 2-Iodobenzo[d]thiazol-4-ol (CAS: 1261768-06-2) represents a promising scaffold in chemical biology and drug discovery, with diverse applications ranging from antimicrobial therapy to bioimaging. Ongoing research aims to refine its derivatives for clinical translation, addressing current limitations while capitalizing on its unique chemical properties. As the field progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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